(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
CAS No.: 1310385-00-2
Cat. No.: VC0035843
Molecular Formula: C8H12BNO3
Molecular Weight: 180.998
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310385-00-2 |
|---|---|
| Molecular Formula | C8H12BNO3 |
| Molecular Weight | 180.998 |
| IUPAC Name | [4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid |
| Standard InChI | InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3 |
| Standard InChI Key | LSXVCYFWLXDKSK-UHFFFAOYSA-N |
| SMILES | B(C1=NC=CC(=C1)C(C)(C)O)(O)O |
Introduction
(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C₈H₁₂BNO₃. It features a pyridine ring substituted with a hydroxypropan-2-yl group, making it a versatile reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Mechanism of Action
The primary mechanism of action for (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid involves its interaction with palladium catalysts in the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The boronic acid group allows the compound to engage in transmetalation processes, facilitating the formation of stable complexes with other molecules, particularly those containing diols.
Chemistry
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Suzuki-Miyaura Coupling Reactions: It is used as a reagent to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
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Material Science: The compound is involved in the production of advanced materials, such as polymers and electronic components.
Biology
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Biomolecule Modification: It can modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
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Potential Therapeutic Applications: Boronic acids, including this compound, have shown potential in anticancer activity by inhibiting proteasomal activity and in antibacterial properties by acting as β-lactamase inhibitors.
Comparison with Similar Compounds
Biological Activity
Research indicates that boronic acids, including (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, exhibit a range of biological activities:
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Anticancer Activity: Inhibits proteasomal activity, which is crucial for cancer cell survival.
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Antibacterial Properties: Acts as β-lactamase inhibitors, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.
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Enzyme Inhibition: May selectively inhibit enzymes involved in critical biochemical pathways, leading to therapeutic applications in various diseases.
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